molecular formula C10H7FO2 B12046208 6-Fluoro-3-methyl-4H-chromen-4-one

6-Fluoro-3-methyl-4H-chromen-4-one

Cat. No.: B12046208
M. Wt: 178.16 g/mol
InChI Key: ZHQXZZDVRZCUKZ-UHFFFAOYSA-N
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Description

6-Fluoro-3-methyl-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromones. Chromones are bicyclic compounds consisting of a benzene ring fused to a pyrone ring. This particular compound is characterized by the presence of a fluorine atom at the 6th position and a methyl group at the 3rd position on the chromone scaffold. It has a molecular formula of C10H7FO2 and a molecular weight of 178.16 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3-methyl-4H-chromen-4-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-hydroxyacetophenone with ethyl fluoroacetate in the presence of a base such as sodium ethoxide can lead to the formation of the desired chromone derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3-methyl-4H-chromen-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydrochromones or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydrochromones .

Scientific Research Applications

6-Fluoro-3-methyl-4H-chromen-4-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 6-Fluoro-3-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-2-methylchromone: This compound has a similar structure but with a methyl group at the 2nd position instead of the 3rd position.

    6-Fluoro-4-chromanone: Another related compound with a different substitution pattern on the chromone scaffold.

Uniqueness

6-Fluoro-3-methyl-4H-chromen-4-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom and the methyl group at specific positions can lead to distinct properties compared to other similar compounds .

Properties

Molecular Formula

C10H7FO2

Molecular Weight

178.16 g/mol

IUPAC Name

6-fluoro-3-methylchromen-4-one

InChI

InChI=1S/C10H7FO2/c1-6-5-13-9-3-2-7(11)4-8(9)10(6)12/h2-5H,1H3

InChI Key

ZHQXZZDVRZCUKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C(C1=O)C=C(C=C2)F

Origin of Product

United States

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